Synthesis Methods
The synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves several steps:
Technical Parameters
Structural Features
The molecular structure of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can be described as follows:
The InChI key for this compound is RNJQBGXOSAQQDG-SFYZADRCSA-N, and its SMILES representation is CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O .
Reactivity Profile
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can participate in various chemical reactions:
The mechanism of action for (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid primarily revolves around its reactivity as an amino acid derivative:
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid finds applications primarily in:
This compound's versatility as an amino acid derivative makes it significant in both synthetic organic chemistry and pharmaceutical research contexts.
The compound is systematically named (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid according to IUPAC conventions [3] . This nomenclature precisely defines:
The stereochemical descriptor (1R,3S) denotes a cis configuration where the Boc-protected amine and carboxylic acid substituents reside on the same face of the cyclopentane ring [2] . This relative stereochemistry is critical for molecular recognition in biological applications. The compound is frequently referenced under CAS registry numbers 161660-94-2 and 410090-37-8, confirming its unique chemical identity [2] [3] .
Table 1: Key Identifiers of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
| Stereochemistry | (1R,3S) cis configuration |
| CAS Numbers | 161660-94-2; 410090-37-8 |
| Common Synonyms | Boc-cis-NH(3)cPen-OH; (-)-(1R,3S)-N-Boc-β-homocycloleucine |
Two functional groups dominate the compound’s reactivity:1. Carboxylic Acid (–COOH):- Enables salt formation, esterification, and amide coupling (e.g., peptide bond formation via carbodiimide-mediated activation) .- Contributes to crystallinity and moderate aqueous solubility at physiological pH.2. tert-Butoxycarbonyl-Protected Amine (–NHBoc):- The Boc group acts as a temporary protecting mask for the amine, preventing unwanted nucleophilic reactions during synthetic sequences .- It is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl in organic solvents), regenerating the free amine for further derivatization [8].
The cyclopentane ring imposes significant conformational constraint compared to linear amino acids. This rigidity:
This compound belongs to the broader class of cyclopentane-based β-amino acids, where the amine and carboxylic acid groups are separated by one carbon atom within the ring structure. Key comparisons include:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2